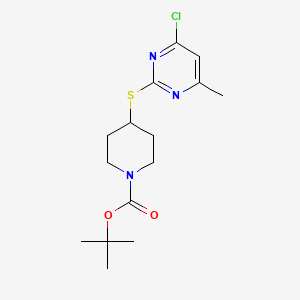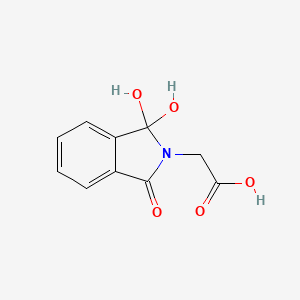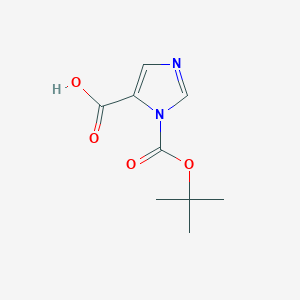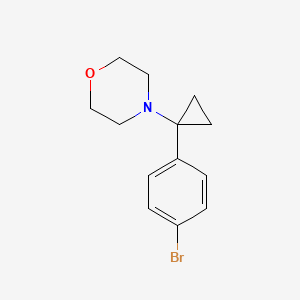
3-Amino-3-(piperidin-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(piperidin-2-yl)propan-1-ol: is an organic compound that features both an amino group and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(piperidin-2-yl)propan-1-ol typically involves the reaction of piperidine with an appropriate precursor, such as an epoxide or a halohydrin. One common method is the nucleophilic ring-opening of an epoxide by piperidine, followed by subsequent functional group transformations to introduce the amino group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the amino group, converting it into various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3-Amino-3-(piperidin-2-yl)propan-1-ol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine: The compound is studied for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting neurological pathways, given the presence of the piperidine ring, which is a common motif in many bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(piperidin-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways effectively.
Comparación Con Compuestos Similares
- 1-Amino-3-(piperidin-1-yl)propan-2-ol
- 1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol
- 2-piperidin-4-ylpropan-2-ol
Comparison: 3-Amino-3-(piperidin-2-yl)propan-1-ol is unique due to the specific positioning of the amino and hydroxyl groups, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and selectivity in medicinal applications.
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
3-amino-3-piperidin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H18N2O/c9-7(4-6-11)8-3-1-2-5-10-8/h7-8,10-11H,1-6,9H2 |
Clave InChI |
NORGUUDLYCDPLE-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)



![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)
